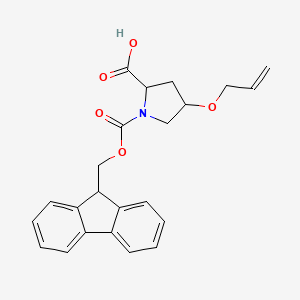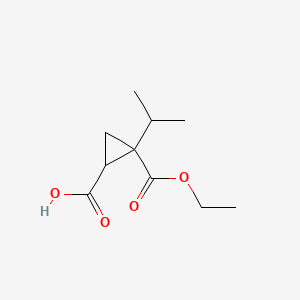![molecular formula C21H22P2 B12304524 Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl-](/img/structure/B12304524.png)
Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- typically involves the reaction of diphenylphosphine with ethylene dibromide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired phosphine compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and transition metal catalysts for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- involves its ability to act as a ligand, coordinating with transition metals to form stable complexes. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions. The molecular targets and pathways involved depend on the specific catalytic reaction and the transition metal used .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar applications in catalysis.
Bis(2-diphenylphosphinoethyl)phenylphosphine: A related compound with similar coordination properties.
Uniqueness
Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- is unique due to its specific structure, which provides enhanced stability and selectivity in catalytic reactions compared to other phosphine ligands. Its ability to form stable complexes with a wide range of transition metals makes it a versatile and valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C21H22P2 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-diphenylphosphanylethyl-methyl-phenylphosphane |
InChI |
InChI=1S/C21H22P2/c1-22(19-11-5-2-6-12-19)17-18-23(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16H,17-18H2,1H3 |
InChI Key |
BUFINKVBRXCLBF-UHFFFAOYSA-N |
Canonical SMILES |
CP(CCP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile](/img/structure/B12304445.png)





![(2S)-2-[({[4-(4-Methoxyphenyl)oxan-4-YL]methyl}carbamoyl)amino]-3-phenylpropanoic acid](/img/structure/B12304486.png)



![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12304510.png)

![Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester](/img/structure/B12304531.png)

